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Compound of Interest

Compound Name: 1-(2-Bromoethyl)pyrrolidin-2-one

Cat. No.: B187686 Get Quote

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(2-
Bromoethyl)pyrrolidin-2-one, a heterocyclic compound of interest in synthetic chemistry and

drug discovery. It details the chemical structure, physicochemical properties, and safety

information for this compound. This guide also presents a plausible synthetic route and

discusses the potential biological significance of the pyrrolidin-2-one scaffold and the reactive

bromoethyl moiety. All quantitative data is summarized in structured tables, and key processes

are visualized through diagrams to facilitate understanding.

Chemical Structure and Identifiers
1-(2-Bromoethyl)pyrrolidin-2-one is a derivative of 2-pyrrolidinone, which is a five-membered

lactam. The structure features a bromoethyl group attached to the nitrogen atom of the

pyrrolidinone ring. This bifunctional nature—a stable lactam core and a reactive alkyl halide—

makes it a valuable intermediate in organic synthesis.
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Caption: Molecular structure of 1-(2-Bromoethyl)pyrrolidin-2-one.
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Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 1-(2-bromoethyl)pyrrolidin-2-one[1]

CAS Number 117018-99-2[1][2][3]

Molecular Formula C₆H₁₀BrNO[2]

Molecular Weight 192.05 g/mol [2]

SMILES String BrCCN1CCCC1=O

InChI 1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2[1]

InChI Key BVAQGSLQZNUFHQ-UHFFFAOYSA-N[1]

| MDL Number | MFCD09804536[1][2] |

Physicochemical Properties
There are conflicting reports from suppliers regarding the physical state of this compound at

room temperature, with some listing it as a solid and others as a liquid. The majority of recent

supplier data suggests it is a liquid.[1][2] The data presented below, such as boiling point and

density, are predicted values.

Table 2: Physicochemical Properties

Property Value Source(s)

Physical Form Colorless Liquid / Solid [1][2]

Purity ≥95% [1]

Boiling Point
91 - 92 °C at 0.8 Torr

(Predicted)
[2]

Density
1.511 ± 0.06 g/cm³ at 20°C

(Predicted)
[2]

Refractive Index 1.53 [2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11524182.htm
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh5806462a
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://hoffmanchemicals.com/products/1-2-bromoethyl-2-pyrrolidinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Storage Conditions | 2 to 8 °C, under inert atmosphere |[1][2] |

Spectroscopic Data Analysis
Specific experimental spectra for 1-(2-bromoethyl)pyrrolidin-2-one are not widely available in

public databases. The following tables provide predicted assignments based on the analysis of

its chemical structure and comparison with related compounds like 2-pyrrolidinone and N-ethyl-

2-pyrrolidone.[4][5]

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the four

methylene groups. The protons on the bromoethyl chain will be downfield due to the

electronegativity of the adjacent nitrogen and bromine atoms.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons
(Position)

Predicted δ
(ppm)

Multiplicity Integration Coupling

-N-CH₂-CH₂Br ~3.6 - 3.8 Triplet (t) 2H ³J ≈ 6-7 Hz

-N-CH₂-CH₂Br ~3.4 - 3.6 Triplet (t) 2H ³J ≈ 6-7 Hz

-N-CH₂-CH₂-

(Ring, C5)
~3.3 - 3.5 Triplet (t) 2H ³J ≈ 7 Hz

-CO-CH₂-CH₂-

(Ring, C3)
~2.4 - 2.6 Triplet (t) 2H ³J ≈ 7-8 Hz

| -CH₂-CH₂-CH₂- (Ring, C4) | ~2.0 - 2.2 | Quintet (p) | 2H | ³J ≈ 7-8 Hz |

¹³C NMR Spectroscopy (Predicted)
The carbon spectrum is expected to show five signals, one for the carbonyl carbon and four for

the methylene carbons.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Carbon (Position) Predicted δ (ppm)

C=O (Ring, C2) ~175

-N-CH₂- (Ring, C5) ~48

-N-CH₂-CH₂Br ~45

-CO-CH₂- (Ring, C3) ~31

-N-CH₂-CH₂Br ~29

| -CH₂-CH₂-CH₂- (Ring, C4) | ~18 |

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band from the amide carbonyl

group.

Table 5: Key IR Absorption Bands

Functional Group
Approximate Wavenumber
(cm⁻¹)

Intensity

Amide C=O stretch 1670 - 1700 Strong

C-H stretch (sp³) 2850 - 3000 Medium

C-N stretch 1250 - 1350 Medium

| C-Br stretch | 500 - 600 | Medium-Strong |

Experimental Protocols: Synthesis and Reactivity
Proposed Synthesis: N-Alkylation of 2-Pyrrolidinone
A common and effective method for the synthesis of N-substituted pyrrolidinones is the direct

alkylation of the 2-pyrrolidinone anion. The following is a generalized protocol based on

standard organic chemistry procedures for N-alkylation of lactams.[6]
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Materials:

2-Pyrrolidinone

1,2-Dibromoethane (used in excess)

Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Quenching solution (e.g., saturated aqueous Ammonium Chloride (NH₄Cl))

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

Protocol:

Anion Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., Argon or Nitrogen), add anhydrous solvent and the strong base. Cool the mixture to 0

°C in an ice bath.

Slowly add a solution of 2-pyrrolidinone in the anhydrous solvent to the flask. Stir the mixture

at 0 °C for 30-60 minutes to allow for the complete formation of the pyrrolidinone anion.

Alkylation: Add 1,2-dibromoethane (typically 2-3 equivalents) dropwise to the reaction

mixture. Using an excess of the dihalide minimizes the formation of the dimerized by-

product.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction

progress can be monitored by Thin-Layer Chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction to 0 °C and carefully quench by

the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with an organic solvent.
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and

concentrate the solvent under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel to yield the

pure 1-(2-Bromoethyl)pyrrolidin-2-one.

Reaction Conditions
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Caption: Proposed synthetic workflow for 1-(2-Bromoethyl)pyrrolidin-2-one.

Biological and Pharmacological Context
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While no specific biological activities have been reported for 1-(2-bromoethyl)pyrrolidin-2-
one itself, its core structure is of significant interest in medicinal chemistry.

The Pyrrolidin-2-one Scaffold: The pyrrolidin-2-one ring is a privileged scaffold found in

numerous biologically active compounds and FDA-approved drugs.[7][8] Derivatives have

demonstrated a wide range of pharmacological activities, including anticancer, antibacterial,

anti-inflammatory, and anticonvulsant properties.[9][10] This scaffold provides a rigid, three-

dimensional structure that can be strategically functionalized to interact with biological

targets.[7]

The Bromoethyl Group as a Reactive Moiety: The bromoethyl group is a potent electrophile

and an alkylating agent. In a biological context, this functional group can react with

nucleophilic residues on macromolecules such as proteins (e.g., cysteine, histidine) or DNA.

This reactivity suggests that 1-(2-bromoethyl)pyrrolidin-2-one could act as an irreversible

covalent inhibitor or a probe for identifying binding sites in target proteins. This mechanism is

a key strategy in the design of targeted covalent drugs.
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Biological Macromolecule (e.g., Protein)

1-(2-Bromoethyl)pyrrolidin-2-one
(Electrophile)

Nucleophilic Residue
(e.g., Cys-SH, His-N)

 Covalent Alkylation
(SN2 Reaction)

Covalently Modified Target HBr
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Caption: Potential mechanism of action via covalent modification of a target.

Safety and Handling
1-(2-Bromoethyl)pyrrolidin-2-one is classified as a hazardous substance and should be

handled with appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 6: Safety and Hazard Information
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Category Information Source(s)

GHS Pictogram GHS07 (Exclamation Mark) [1]

Signal Word Warning [1]

Hazard Statements

H302: Harmful if

swallowed.H312: Harmful in

contact with skin.H315:

Causes skin irritation.H319:

Causes serious eye

irritation.H332: Harmful if

inhaled.H335: May cause

respiratory irritation.

[1][2]

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352,

P304+P340, P305+P351+P338, P337+P313, P405, P501 |[1][2] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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